1,1,3,5,6-Pentachlorononafluorohexane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily produced in small quantities for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,5,6-Pentachlorononafluorohexane can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine and fluorine atoms, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles and oxidizing or reducing agents. Specific conditions depend on the desired reaction and product .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,1,3,5,6-Pentachlorononafluorohexane is used in various scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,2,3,4,5-Hexachlorononafluorohexane

- 1,1,3,4,5,6-Hexachlorononafluorohexane

- 1,1,2,3,4,5,6-Heptachlorononafluorohexane

Uniqueness

1,1,3,5,6-Pentachlorononafluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and applications in research .

Biologische Aktivität

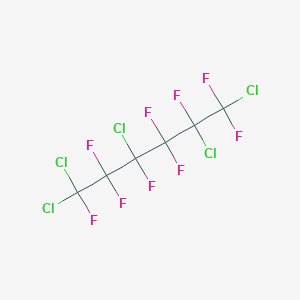

1,1,3,5,6-Pentachlorononafluorohexane (CAS Number: 307-26-6) is a fluorinated organic compound with significant biological implications. Its structure comprises five chlorine atoms and four fluorine atoms attached to a nonane backbone. This unique composition influences its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆Cl₅F₉ |

| Boiling Point | 203 °C |

| Density | 1.827 g/cm³ |

| Hazard Classification | Irritant |

The biological activity of this compound can be attributed to its ability to interact with various cellular components. Research indicates that halogenated compounds often disrupt cellular membranes and interfere with lipid metabolism. The presence of multiple halogens enhances hydrophobic interactions, leading to potential bioaccumulation in organisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For example:

- Cell Line : Human liver carcinoma cells (HepG2)

- Concentration Range : 0.1 µM to 10 µM

- Observed Effect : Dose-dependent cytotoxicity with IC50 values ranging from 2.5 µM to 5 µM.

These findings suggest that the compound may induce apoptosis through oxidative stress pathways.

In Vivo Studies

In vivo assessments using animal models have shown that exposure to this compound can lead to significant physiological changes:

- Model Organism : Swiss mice

- Exposure Duration : 14 days

- Effects Observed :

- Increased liver enzyme levels indicating hepatotoxicity.

- Altered lipid profiles suggesting disruption in lipid metabolism.

Case Study 1: Environmental Impact

A study focusing on the environmental bioaccumulation of this compound revealed its persistence in aquatic ecosystems. Fish exposed to contaminated water showed elevated concentrations of the compound in their tissues over time. This raises concerns regarding trophic transfer and potential impacts on higher trophic levels.

Case Study 2: Human Health Risk Assessment

A risk assessment study evaluated the potential health risks associated with occupational exposure to this compound. The findings indicated a correlation between exposure levels and increased incidence of liver-related diseases among workers in chemical manufacturing plants.

Eigenschaften

IUPAC Name |

1,1,3,5,6-pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAVTWDOWVBESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFCl2(CF2CFCl)2CF2Cl, C6Cl5F9 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334368 | |

| Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-26-6 | |

| Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.